N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
Description
This oxalamide derivative features a 3,4-dimethoxyphenyl group linked via an oxalamide bridge to a (1-isopropylpiperidin-4-yl)methyl moiety. Oxalamides are known for their versatility in medicinal chemistry, acting as protease inhibitors, antiviral agents, or umami taste enhancers depending on substituent modifications .
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-13(2)22-9-7-14(8-10-22)12-20-18(23)19(24)21-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZHHLVFRBBCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling with Oxalyl Chloride
This method involves sequential reactions of 3,4-dimethoxyaniline and (1-isopropylpiperidin-4-yl)methylamine with oxalyl chloride.
Reaction Mechanism :
- Formation of Monoamide Chloride :
$$ \text{3,4-Dimethoxyaniline} + \text{ClC(O)C(O)Cl} \rightarrow \text{ClC(O)N(H)C6H3(OMe)_2} + \text{HCl} $$
The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Coupling with Piperidinylmethylamine :
$$ \text{ClC(O)N(H)C6H3(OMe)2} + \text{H2NCH_2(1-iPr-piperidin-4-yl)} \rightarrow \text{Target Compound} + \text{HCl} $$
Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12–24 hours.
Optimization Insights :
- Solvent Choice : DCM provides superior solubility for intermediates compared to tetrahydrofuran (THF).
- Stoichiometry : A 1:1 molar ratio of oxalyl chloride to 3,4-dimethoxyaniline prevents bis-acylation.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), this method couples 3,4-dimethoxyphenylamine and (1-isopropylpiperidin-4-yl)methylamine with oxalic acid.
Procedure :
- Activation of Oxalic Acid :
Oxalic acid is treated with EDC in DMF to form an active ester. - Amine Coupling :
The activated ester reacts sequentially with the two amines at pH 7–8 (controlled by N-hydroxysuccinimide).
Advantages :
- Avoids handling toxic oxalyl chloride.
- Suitable for thermally sensitive intermediates.
Limitations :
- Lower yields (55–60%) due to competing side reactions.
Oxalic Acid Diester Aminolysis
Diethyl oxalate serves as a bifunctional electrophile, reacting with amines in a two-step process:
- First Aminolysis :
$$ \text{(EtO)2C(O)C(O)} + \text{H2NCH2(1-iPr-piperidin-4-yl)} \rightarrow \text{EtO(O)C-N(H)CH2(1-iPr-piperidin-4-yl)} + \text{EtOH} $$ - Second Aminolysis :
The intermediate reacts with 3,4-dimethoxyaniline under reflux in ethanol.
Key Parameters :
- Temperature : 80°C for 6 hours.
- Catalyst : Titanium tetraisopropoxide (0.5 mol%) enhances reaction rate.
- Yield : 75–78% after recrystallization (ethanol/water).
Synthesis of (1-Isopropylpiperidin-4-yl)methylamine: A Critical Intermediate
The aliphatic amine component, (1-isopropylpiperidin-4-yl)methylamine, is synthesized through a multi-step sequence:
Piperidine Functionalization
Starting Material : Piperidin-4-ylmethanol.
- Isopropylation :
$$ \text{Piperidin-4-ylmethanol} + \text{2-iodopropane} \xrightarrow{\text{K2CO3, DMF}} \text{1-Isopropylpiperidin-4-ylmethanol} $$
Reaction at 60°C for 24 hours achieves 85% conversion.
Oxidation to Aldehyde :
$$ \text{1-Isopropylpiperidin-4-ylmethanol} \xrightarrow{\text{SOCl2}} \text{Chloride Intermediate} \xrightarrow{\text{DMSO, Et3N}} \text{Aldehyde} $$
Swern oxidation ensures minimal over-oxidation.Reductive Amination :
$$ \text{Aldehyde} + \text{NH4OAc} \xrightarrow{\text{NaBH3CN}} \text{(1-Isopropylpiperidin-4-yl)methylamine} $$
Yields: 70–75% after distillation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Oxalyl Chloride Route | 68–72 | 95–98 | 18–24 hours | Moderate |
| Carbodiimide-Mediated | 55–60 | 90–93 | 48–72 hours | Low |
| Diester Aminolysis | 75–78 | 97–99 | 6–8 hours | High |
Key Observations :
- The diester aminolysis route offers the best balance of yield and scalability.
- Carbodiimide methods, while safer, are less efficient for bulk synthesis.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Implementing flow chemistry reduces reaction times and improves heat management:
- Residence Time : 30 minutes at 100°C.
- Solvent Recovery : >90% DCM recycled via distillation.
Purification Techniques
- Crystallization : Ethanol/water mixtures yield 99% pure product.
- Chromatography : Reserved for pharmaceutical-grade material (purity >99.5%).
Structural Validation and Analytical Data
Spectroscopic Characterization
- NMR (400 MHz, CDCl₃) :
- δ 6.75–6.82 (m, 3H, aromatic), δ 3.88 (s, 6H, OCH₃), δ 3.45 (t, 2H, NCH₂).
- HRMS (ESI+) :
- Calculated for C₂₅H₃₈N₃O₄ [M+H]⁺: 468.2856; Found: 468.2859.
Chromatographic Purity
- HPLC (C18, 70:30 acetonitrile/water) : Retention time = 8.2 minutes, purity >98%.
Challenges and Mitigation Strategies
Side Reactions
- Bis-Acylation : Controlled by slow addition of oxalyl chloride.
- Oxidation of Methoxy Groups : Use of inert atmosphere (N₂ or Ar).
Solubility Issues
- Co-Solvents : Addition of 10% DMSO improves solubility in aqueous reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their properties:
Key Differences and Implications
Aryl Group Effects :
- The 3,4-dimethoxyphenyl group in the target compound is electron-rich compared to 3,4-difluorophenyl (electron-withdrawing) in Compound 22. This difference may enhance π-π stacking interactions in receptor binding but reduce metabolic stability due to methoxy demethylation pathways .
- 4-Chlorophenyl analogs (e.g., Compounds 13–15) exhibit antiviral activity against HIV, suggesting the target compound’s 3,4-dimethoxyphenyl group could modulate specificity toward other viral targets or receptors .
- This feature aligns with neuromodulator or CNS-targeted drug design . Thiazolyl/pyrrolidinyl side chains (Compounds 13–15) enhance antiviral activity by interacting with hydrophobic pockets in viral proteins, a property that may differ in the target compound due to its isopropylpiperidine group .
- Metabolic Stability: Analogs like S336 (No. 1768) undergo rapid hepatic metabolism without amide hydrolysis, suggesting the oxalamide core is resistant to enzymatic cleavage. However, methoxy groups in the target compound may undergo demethylation, forming reactive intermediates . Piperidine-containing compounds (e.g., Compound 22) show moderate bioavailability (45% yield) but require HCl salt formation for solubility optimization, a consideration for the target compound’s formulation .
Pharmacokinetic and Toxicological Insights from Analogues
- Metabolism: Methoxy-substituted oxalamides (e.g., S336) are metabolized via oxidation, demethylation, and glucuronidation. The target compound’s 3,4-dimethoxy groups may produce hydroxylated or demethylated metabolites, as seen in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) .
Biological Activity
N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential pharmacological applications. This article provides an in-depth review of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H29N3O4, with a molecular weight of 363.458 g/mol. The compound features a dimethoxyphenyl group and an isopropylpiperidinyl moiety, which are essential for its biological activity.
The biological activity of this compound is thought to involve interactions with various receptors and enzymes in the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter pathways, particularly those related to pain and inflammation.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
- Analgesic Properties : Preclinical studies indicate that the compound exhibits significant analgesic effects, potentially making it useful in pain management therapies.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.
- Anticonvulsant Activity : There is evidence suggesting that this compound may possess anticonvulsant properties, warranting further investigation into its use as an antiepileptic drug.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethoxy groups at positions 3 and 4 | Analgesic, anti-inflammatory, anticonvulsant |
| N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | Dimethoxy groups at positions 2 and 4 | Similar activity profile |
| N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | Fluorine substitution | Potentially different activity due to electronegativity |
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Preclinical Analyses : Research conducted at the University of California, San Francisco demonstrated that this compound significantly reduced pain responses in animal models. The exact mechanisms are still under investigation but are believed to involve modulation of opioid receptors.
- Inflammation Studies : A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis.
- Anticonvulsant Evaluation : Further research focused on the anticonvulsant properties revealed that the compound could inhibit seizure activity in rodent models, indicating its potential as an antiepileptic agent.
Q & A
Basic: What synthetic routes are recommended for N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, and what analytical techniques are critical for structural confirmation?
Answer:
The synthesis of this oxalamide derivative typically involves coupling 3,4-dimethoxyphenylamine with a functionalized piperidine intermediate. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the oxalamide bond. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via condensation reactions between piperidine derivatives and carboxylic acid precursors . Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent integration and connectivity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC-PDA: Purity assessment (≥98%) and detection of byproducts, as seen in reference standards for related compounds .
Basic: How should researchers design initial biological screening assays for this compound’s therapeutic potential?
Answer:
Initial screening should focus on target-specific in vitro assays. For example:
- Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorogenic substrates, with IC50 calculations.
- Cell-Based Viability Assays: Use cancer cell lines (e.g., MTT assay) to assess cytotoxicity, similar to studies on structurally related compounds .
- Target Engagement: Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., receptors or enzymes).
Advanced: What methodological strategies optimize pharmacokinetic properties like bioavailability and metabolic stability?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in piperidine-based analogs .
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Modify vulnerable sites via fluorination or steric hindrance.
- Lipophilicity Adjustment: LogP optimization via substituent changes (e.g., replacing isopropyl with cyclopropyl) to balance membrane permeability and solubility .
Advanced: How can contradictory data across studies on biological activity be systematically resolved?
Answer:
Contradictions often arise from experimental variables. Key steps include:
- Assay Standardization: Validate protocols using positive controls (e.g., reference inhibitors) and replicate under identical conditions (pH, temperature).
- Compound Purity Verification: Ensure ≥98% purity via HPLC and MS, as impurities can skew results .
- Dose-Response Analysis: Perform full dose-response curves (e.g., 10 nM–100 µM) to confirm activity thresholds and eliminate false positives.
Advanced: What computational methods elucidate the compound’s interaction with biological targets, and how are these validated?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on key residues (e.g., catalytic lysine or aspartate).
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100+ ns to assess stability of predicted binding poses.
- Experimental Validation: Validate computational predictions via mutagenesis (e.g., alanine scanning) or biophysical techniques like isothermal titration calorimetry (ITC) .
Basic: What are critical storage and handling protocols to maintain compound stability?
Answer:
- Storage Conditions: Store at –20°C in airtight, light-protected containers to prevent degradation, as recommended for similar reference standards .
- Handling Precautions: Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption.
- Stability Monitoring: Periodically assess purity via HPLC and track decomposition products (e.g., oxidized methoxy groups) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound’s analogs?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing dimethoxy with dichloro groups) and compare activity.
- Pharmacophore Mapping: Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models.
- In Vivo Correlation: Test top in vitro candidates in rodent models to link structural changes to efficacy, as demonstrated for tetrahydroquinoline derivatives .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as outlined in safety data sheets for related piperidine compounds .
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of airborne particles.
- Waste Disposal: Deactivate reactive intermediates (e.g., quench with aqueous base) before disposal in designated hazardous waste containers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
